molecular formula C11H18ClNO2 B1396482 [1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride CAS No. 1332531-23-3

[1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride

Cat. No.: B1396482
CAS No.: 1332531-23-3
M. Wt: 231.72 g/mol
InChI Key: NFXXUIGSFPDVRC-UHFFFAOYSA-N
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Description

[1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride: is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound consists of a piperidine ring substituted with a furylmethyl group and a methanol moiety, forming a hydrochloride salt. It is typically found as a white crystalline powder that is soluble in water and ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride involves several steps, starting with the formation of the piperidine ring. One common method is the hydrogenation of pyridine derivatives, followed by functionalization to introduce the furylmethyl and methanol groups. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the furylmethyl group, converting it to a more saturated form.

    Substitution: The piperidine ring can participate in substitution reactions, where various functional groups can be introduced at different positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Saturated derivatives of the furylmethyl group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the development of new drugs targeting specific pathways or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of [1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The furylmethyl group may enhance binding affinity or specificity, while the methanol moiety can participate in hydrogen bonding, stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Furylmethylpiperidine: A piperidine ring substituted with a furylmethyl group.

    Methanol-substituted piperidines: Piperidine derivatives with a methanol moiety.

Uniqueness: [1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride is unique due to the combination of its structural features. The presence of both the furylmethyl and methanol groups on the piperidine ring provides distinct chemical properties and potential biological activities that are not observed in simpler piperidine derivatives .

Properties

IUPAC Name

[1-(furan-2-ylmethyl)piperidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c13-9-10-3-1-5-12(7-10)8-11-4-2-6-14-11;/h2,4,6,10,13H,1,3,5,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXXUIGSFPDVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CO2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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